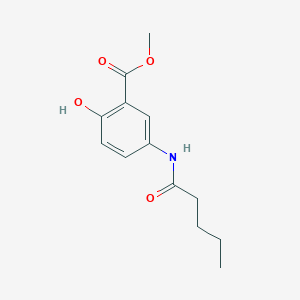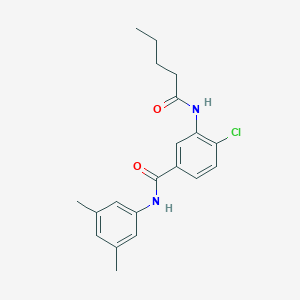![molecular formula C21H17ClN2O3 B308989 N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308989.png)
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CB-13" and is classified as a synthetic cannabinoid.
Mecanismo De Acción
CB-13 is believed to exert its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in a variety of physiological effects, including changes in appetite, pain perception, and mood.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects, including changes in the levels of various neurotransmitters and hormones. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-13 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on CB-13, including its potential use as a therapeutic agent for a variety of conditions, its effects on the immune system, and its potential for use in the development of new cannabinoid-based drugs. Additionally, further studies are needed to better understand the potential risks and benefits of CB-13 use in humans.
Métodos De Síntesis
CB-13 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base. This results in the formation of the intermediate 4-chlorophenyl-3-methoxybenzamide, which can then be reacted with a variety of reagents to form CB-13.
Aplicaciones Científicas De Investigación
CB-13 has been studied for its potential use in a variety of scientific research applications, including its effects on the endocannabinoid system and its potential use as a tool for studying the physiological effects of cannabinoids.
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
Fórmula molecular |
C21H17ClN2O3 |
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-6-4-5-14(13-17)20(25)24-19-8-3-2-7-18(19)21(26)23-16-11-9-15(22)10-12-16/h2-13H,1H3,(H,23,26)(H,24,25) |
Clave InChI |
HSQYRWPWKXFKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)

